

comparing the interactome of cyclin H in different cellular contexts

Author: BenchChem Technical Support Team. **Date:** December 2025

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The Cyclin H Interactome: A Comparative Guide for Cellular Contexts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein-protein interaction networks (interactomes) of human **Cyclin H** in distinct cellular contexts. **Cyclin H** is a central regulatory protein that, despite its stable expression throughout the cell cycle, engages in functionally diverse complexes that dictate its role in fundamental cellular processes, including cell cycle progression, transcription, and DNA repair. Understanding how the **Cyclin H** interactome is remodeled in different physiological and pathological states is critical for elucidating its function and developing targeted therapeutics.

Core Functional Contexts of Cyclin H

Cyclin H primarily functions as a subunit of two major complexes:

- The CDK-Activating Kinase (CAK) Complex: A heterotrimeric complex composed of Cyclin-Dependent Kinase 7 (CDK7), **Cyclin H**, and MAT1 (Ménage à Trois 1)[1]. In this context, the complex acts as a master regulator of the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6[2].

- The General Transcription Factor IIF (TFIIF): A large, 10-subunit complex essential for transcription initiation and nucleotide excision repair (NER)[3]. The CAK complex serves as a dissociable module of the larger TFIIF holoenzyme[3]. Within TFIIF, the kinase activity of CDK7/**Cyclin H** is directed towards the C-terminal domain (CTD) of RNA Polymerase II to facilitate promoter escape[1]. There is evidence that the CAK module is released from the core TFIIF complex during the DNA repair process[4].

Beyond these canonical roles, the **Cyclin H** interactome is rewired in pathological states, notably in cancer, where it forms novel associations that contribute to disease progression.

Comparative Analysis of Cyclin H Interactors

While a single comprehensive quantitative dataset comparing the **Cyclin H** interactome across different contexts is not yet available in published literature, a comparative summary can be synthesized from numerous studies. The following table delineates the key interactors of **Cyclin H**, categorized by their functional context.

Interacting Protein	Gene Name	Primary Cellular Context	Functional Role of Interaction
CDK7	CDK7	Core CAK & TFIIH	Catalytic subunit partner; forms the core kinase module. [1]
MAT1	MNAT1	Core CAK & TFIIH	Assembly and stabilizing factor for the CAK complex. [3]
XPB	ERCC3	TFIIH Holoenzyme	Core TFIIH subunit (3'-5' DNA helicase); MAT1 anchors CAK to the core via XPB. [3]
XPB	ERCC3	TFIIH Holoenzyme	Core TFIIH subunit (5'-3' DNA helicase); MAT1 interacts with and regulates XPD. [3]
p62, p52, p44, p34, p8	GTF2H1, GTF2H2, GTF2H3, GTF2H4, GTF2H5	TFIIH Holoenzyme	Core subunits of TFIIH that form the ring-like structure of the complex. [3]
CtBP2	CTBP2	Cancer (Breast, Esophageal)	Stabilizes the CtBP2 oncoprotein, preventing its degradation and promoting cell migration and invasion. [5] [6]
ELL	ELL	Transcription Restart	Interacts with CDK7 to participate in transcription restart after DNA repair. [7]

XPC

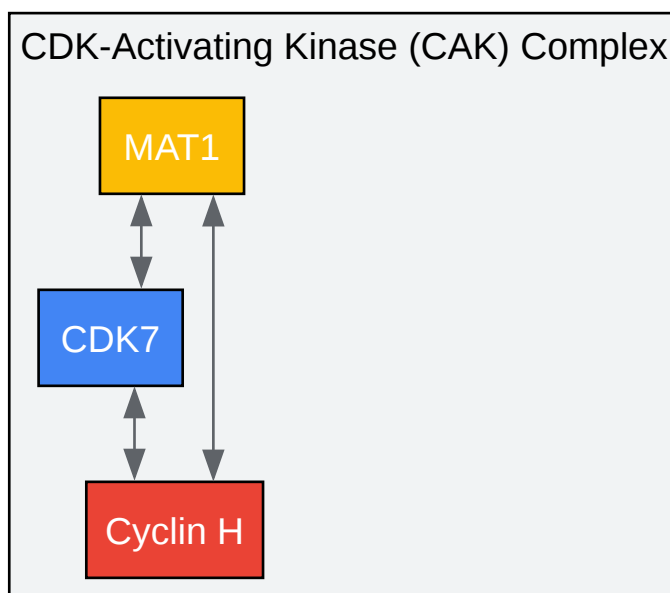
XPC

DNA Nucleotide
Excision Repair

Forms a strong
interaction with the
TFIIH complex during
the initial damage
recognition steps of
NER.[8]

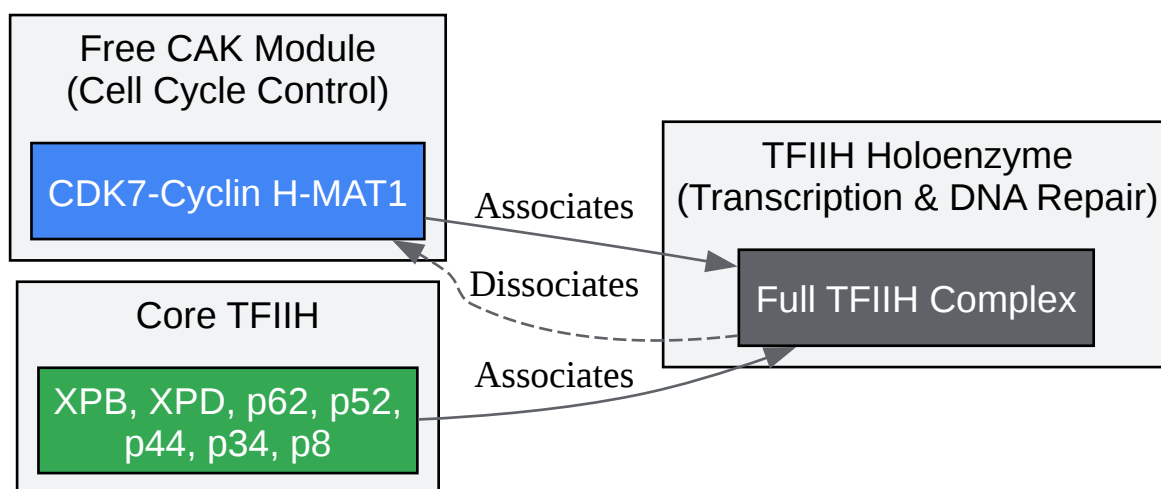
Visualizing Cyclin H Functional States

The following diagrams illustrate the key complexes and logical relationships within the **Cyclin H** interactome.



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Diagram 1. The core heterotrimeric CAK complex.



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Diagram 2. Relationship between the free CAK module and the TFIID holoenzyme.

Experimental Protocols: Interactome Analysis

The identification of protein-protein interactions for **Cyclin H** is most commonly achieved through Affinity Purification followed by Mass Spectrometry (AP-MS). This technique involves using an antibody or other affinity reagent to isolate a protein of interest (the "bait," e.g., **Cyclin H**) and its bound partners (the "prey") from a cell lysate.

Representative Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a generalized workflow for identifying **Cyclin H** interactors from cultured human cells (e.g., HEK293T, HeLa).

1. Cell Culture and Lysis:

- Culture cells stably or transiently expressing an epitope-tagged **Cyclin H** (e.g., FLAG-CCNH, HA-CCNH) to high density. Include a control cell line expressing the empty vector or a non-specific tagged protein.
- Harvest cells by centrifugation and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

2. Immunoprecipitation (Affinity Purification):

- Pre-clear the supernatant by incubating with a control resin (e.g., Protein A/G beads) for 1 hour at 4°C.
- Transfer the pre-cleared lysate to a fresh tube containing affinity beads conjugated to an antibody against the epitope tag (e.g., anti-FLAG M2 magnetic beads).
- Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait protein and its interactors to bind to the beads.
- Pellet the beads using a magnetic stand or centrifugation.
- Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specific binders.

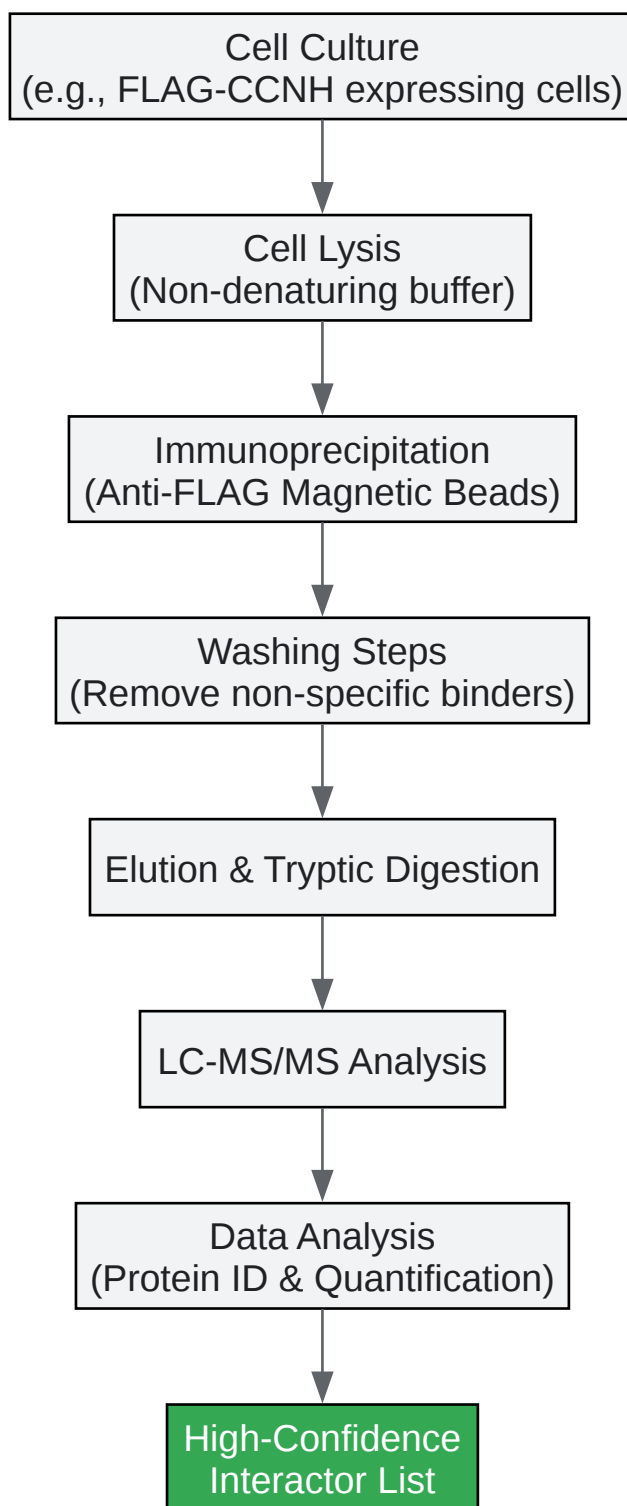
3. Elution and Sample Preparation for Mass Spectrometry:

- Elute the protein complexes from the beads. This can be done competitively (e.g., using a 3xFLAG peptide) for native elution or denaturingly (e.g., by boiling in SDS-PAGE sample buffer).
- For MS analysis, perform in-solution or on-bead tryptic digestion:
 - Reduce disulfide bonds with DTT (dithiothreitol).
 - Alkylate cysteine residues with iodoacetamide.
 - Digest proteins overnight with mass spectrometry-grade trypsin.
- Acidify the resulting peptide mixture with formic acid to stop the digestion.

- Desalt and concentrate the peptides using C18 StageTips or ZipTips.

4. LC-MS/MS Analysis and Data Processing:

- Analyze the purified peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography (nLC) system.
- Identify proteins from the resulting MS/MS spectra using a database search algorithm (e.g., MaxQuant, Sequest) against a human protein database.
- Perform quantitative analysis (e.g., label-free quantification or SILAC) to determine the enrichment of proteins in the **Cyclin H** pulldown compared to the control.
- Filter results against a database of common contaminants (e.g., CRAPome) and apply statistical scoring (e.g., SAINT) to identify high-confidence interacting proteins[9].



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Diagram 3. Experimental workflow for AP-MS analysis of the **Cyclin H** interactome.

Conclusion and Future Directions

The interactome of **Cyclin H** is highly dynamic and context-dependent. Its core associations with CDK7 and MAT1 are fundamental to its function, but its incorporation into the TFIIF complex or its interaction with cancer-specific factors like CtBP2 dramatically alters its functional output. This guide highlights the key differences between these states, providing a framework for understanding the multifaceted roles of **Cyclin H**.

For drug development professionals, the context-specific interactions of **Cyclin H** represent promising therapeutic targets. Inhibiting the interaction between the CAK complex and CtBP2, for example, could offer a targeted strategy for cancers where this axis is dysregulated, potentially with fewer side effects than broad inhibition of CDK7 kinase activity[4][6]. Future research employing quantitative proteomics to directly compare these interactomes in isogenic cell lines will be invaluable for precisely mapping the protein networks that define **Cyclin H**'s diverse biological and pathological functions.

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- To cite this document: BenchChem. [comparing the interactome of cyclin H in different cellular contexts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174606#comparing-the-interactome-of-cyclin-h-in-different-cellular-contexts]

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